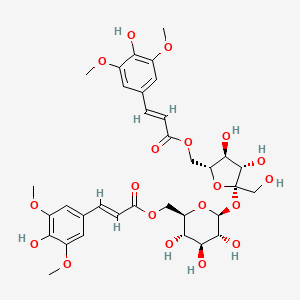

6,6'-Di-O-sinapoylsucrose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H42O19 |

|---|---|

Molecular Weight |

754.7 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)38)5-7-24(36)49-13-22-28(40)30(42)31(43)33(51-22)53-34(15-35)32(44)29(41)23(52-34)14-50-25(37)8-6-17-11-20(47-3)27(39)21(12-17)48-4/h5-12,22-23,28-33,35,38-44H,13-15H2,1-4H3/b7-5+,8-6+/t22-,23-,28-,29-,30+,31-,32+,33+,34+/m1/s1 |

InChI Key |

SWQXZNQYKZIRJS-MGQMONGZSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)O)O)CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)O)O)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 6,6'-Di-O-sinapoylsucrose

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6'-Di-O-sinapoylsucrose, a notable phenylpropanoid sucrose ester, has garnered significant attention within the scientific community for its promising neuroprotective and antidepressant-like activities. This document serves as a comprehensive technical resource, detailing its primary natural sources, methods for its extraction and quantification, and the molecular pathways through which it exerts its biological effects. Known interchangeably in scientific literature as 3',6-disinapoyl sucrose (DISS), this compound is a key bioactive constituent in traditional medicinal plants.

Natural Sources of this compound

The principal and most extensively documented natural source of this compound is the dried root of Polygala tenuifolia Willd., a perennial plant native to Asia.[1][2] This plant, known as 'Yuan Zhi' in traditional Chinese medicine, has a long history of use for its cognitive-enhancing and mood-regulating properties.[2]

While Polygala tenuifolia is the primary source, this compound has also been identified in other species of the Polygala genus, including:

-

Polygala sibirica L.[2]

-

Polygala glomerata

-

Polygala peshmenii

-

Polygala inexpectata[3]

-

Polygala virgata[2]

-

Polygala reinii[2]

Beyond the Polygala genus, this compound has also been reported in Securidaca longipedunculata and Raphanus sativus.[2]

Quantitative Data

The concentration of this compound in the raw root material of Polygala tenuifolia can vary. One study reported the isolation of 15 mg of 3',6-disinapoyl sucrose from 300 g of dried P. tenuifolia roots, yielding a concentration of approximately 0.05 mg/g.[4] In a 30% ethanol extract fraction of P. tenuifolia, 3',6-disinapoyl sucrose constituted 24.29% of the phenylpropanoyl sucroses by HPLC-DAD peak area.[4] Another study quantified various compounds in P. tenuifolia extracts using a validated UPLC method, highlighting 3,6'-disinapoyl sucrose as a key quality marker.[1][5]

Table 1: Natural Sources and Reported Yields of this compound

| Plant Species | Part Used | Reported Yield/Concentration | Reference |

| Polygala tenuifolia | Root | 15 mg isolated from 300 g of dried roots (approx. 0.05 mg/g) | [4] |

| Polygala tenuifolia | Root | A key quality marker quantified by UPLC | [1][5] |

| Polygala inexpectata | Whole Plant | Isolated as a major sucrose ester | [3] |

| Polygala glomerata | Not Specified | Presence reported | |

| Polygala peshmenii | Not Specified | Presence reported | |

| Polygala sibirica | Root | Listed as a source | [2] |

| Polygala virgata | Not Specified | Presence reported | [2] |

| Polygala reinii | Not Specified | Presence reported | [2] |

| Securidaca longipedunculata | Not Specified | Presence reported | [2] |

| Raphanus sativus | Not Specified | Presence reported | [2] |

Experimental Protocols

Extraction and Isolation of this compound from Polygala tenuifolia Roots

This protocol is a composite of methodologies described in the literature.[4][6][7]

1. Plant Material Preparation:

-

Dried roots of Polygala tenuifolia are pulverized into a coarse powder.

2. Extraction:

-

The powdered root material (e.g., 3.0 kg) is subjected to reflux extraction with 70% methanol (MeOH) at room temperature for 24 hours. This process is typically repeated three times.[7]

-

The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane and ethyl acetate, to remove nonpolar compounds.

-

The resulting aqueous layer is passed through a macroporous adsorbent resin column (e.g., Diaion HP-20). The column is washed with water, and the fraction containing sucrose esters is eluted with a gradient of methanol in water (e.g., 40%, 60%, 80%, 100% MeOH).[7]

4. Chromatographic Purification:

-

The methanol-eluted fraction is further purified using a combination of chromatographic techniques:

-

Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a solvent system such as chloroform-methanol-water (e.g., 7:1:0.05, v/v).[6]

-

Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with a methanol-water mixture as the eluent.

-

Reversed-Phase C18 (RP-C18) Column Chromatography: Final purification is often performed on an RP-C18 column with a methanol-water gradient.

-

5. Purity Assessment:

-

The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Analysis of this compound by UPLC

The following is a representative UPLC method for the quantification of this compound in Polygala tenuifolia root extracts.[1][5]

1. Sample Preparation:

-

A precisely weighed amount of powdered Polygala tenuifolia root (e.g., 0.5 g) is extracted with a suitable solvent (e.g., 70% methanol) using ultrasonication.

-

The extract is filtered through a 0.22 µm membrane filter prior to injection.

2. UPLC System and Conditions:

| Parameter | Specification |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) system |

| Column | C18 column (e.g., Thermo Hypersil Gold C18, 3.0 × 100 mm, 3 µm) |

| Mobile Phase | Gradient elution with acetonitrile and 0.05% aqueous phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 320 nm |

| Injection Volume | 5 µL |

3. Quantification:

-

A calibration curve is generated using a certified reference standard of this compound at various concentrations.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

This compound exhibits significant neuroprotective and antidepressant-like effects, which are mediated through multiple signaling pathways.

Neurotrophic Signaling Pathway

A primary mechanism of action for this compound involves the potentiation of neurotrophic signaling, which is crucial for neuronal survival, growth, and plasticity.[1][8]

-

Activation of CaMKII and ERK1/2: this compound stimulates the phosphorylation and activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][8]

-

CREB Phosphorylation: Activated CaMKII and ERK1/2, in turn, phosphorylate the cAMP response element-binding protein (CREB).[1][8]

-

BDNF Expression: Phosphorylated CREB acts as a transcription factor, binding to the promoter region of the brain-derived neurotrophic factor (BDNF) gene and upregulating its expression.[1][8]

-

Neuroprotection and Neuronal Plasticity: The increase in BDNF levels promotes neuronal survival, enhances synaptic plasticity, and contributes to the antidepressant and cognitive-enhancing effects of this compound.

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis and Monoamine Oxidase (MAO) Inhibition

Chronic stress can lead to the hyperactivity of the HPA axis, a key feature in the pathophysiology of depression. This compound has been shown to modulate the HPA axis and inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin and dopamine.

-

MAO Inhibition: By inhibiting MAO, this compound increases the synaptic availability of monoamine neurotransmitters, which is a common mechanism of action for many antidepressant drugs.

-

HPA Axis Regulation: The modulation of monoamine levels can, in turn, help to normalize HPA axis function, reducing the excessive release of stress hormones like cortisol. The interplay between the monoamine system and the HPA axis is bidirectional.[9]

-

Neurogenesis: The inhibition of MAO has been linked to the promotion of hippocampal adult neurogenesis, which can be impaired by chronic stress.[10]

Conclusion

This compound is a promising natural compound with well-documented neuroprotective and antidepressant-like properties. Its primary source is the root of Polygala tenuifolia, and established protocols for its extraction, isolation, and quantification provide a solid foundation for further research and development. The elucidation of its mechanisms of action, particularly its role in activating the CaMKII/ERK1/2-CREB-BDNF signaling pathway and modulating the HPA axis via MAO inhibition, opens avenues for the development of novel therapeutics for neurodegenerative and psychiatric disorders. This technical guide provides a comprehensive overview for scientists and drug development professionals interested in harnessing the therapeutic potential of this remarkable molecule.

References

- 1. Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Regulatory Pathways of Monoamine Oxidase A during Social Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absorbable Phenylpropenoyl Sucroses from Polygala tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HPA axis dysfunction in depression: correlation with monoamine system abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ams.usda.gov [ams.usda.gov]

The Discovery and Isolation of 6,6'-Di-O-sinapoylsucrose: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: 6,6'-Di-O-sinapoylsucrose, also known as 3',6-disinapoyl sucrose (DISS), is a prominent bioactive oligosaccharide ester first systematically isolated and characterized from the roots of Polygala tenuifolia Willd.[1][2]. This compound is a member of a larger class of phenylpropanoid sucrose esters that have garnered significant interest for their neuroprotective and antidepressant properties. Traditionally, the roots of Polygala tenuifolia, known as 'Yuan Zhi' in Chinese medicine, have been used for their cognitive-enhancing and calming effects[1]. Modern phytochemical investigations have identified this compound as one of the key active constituents responsible for these therapeutic effects. This technical guide provides an in-depth history of its discovery and isolation, detailed experimental protocols, comprehensive quantitative data, and an overview of its relevant signaling pathways.

Discovery and Isolation History

The systematic study and characterization of oligosaccharide esters from Polygala tenuifolia gained significant momentum in the early 1990s. A seminal paper by Miyase et al. in 1991, published in the Chemical & Pharmaceutical Bulletin, detailed the isolation and structural elucidation of a series of novel oligosaccharide multi-esters, which they named Tenuifolioses A-F[2]. While this initial publication focused on other derivatives, it laid the groundwork for subsequent, more detailed isolations.

Further work by the same research group and others led to the specific isolation and characterization of numerous sucrose esters from Polygala species. This compound has since been identified in other plants as well, including Polygala virgata, Polygala reinii, Raphanus sativus, and Securidaca longipedunculata[3]. Its isolation is most commonly associated with the roots of Polygala tenuifolia.

The general approach to isolating this compound involves solvent extraction of the plant material, followed by a series of chromatographic separations to purify the compound. Early methods relied on column chromatography with silica gel and other stationary phases, while modern approaches frequently employ high-performance liquid chromatography (HPLC) for final purification and analysis.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its physicochemical properties and detailed spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 139891-98-8 | [3] |

| Molecular Formula | C₃₄H₄₂O₁₉ | [3] |

| Molecular Weight | 754.69 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in DMSO, Methanol, Ethanol | [4] |

Table 2: ¹H-NMR Spectroscopic Data of this compound (in CD₃OD)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Glucosyl H-1 | 5.45 | d | 3.5 |

| Glucosyl H-2 | 3.55 | t | 9.5 |

| Glucosyl H-3 | 3.80 | t | 9.5 |

| Glucosyl H-4 | 3.65 | t | 9.5 |

| Glucosyl H-5 | 4.00 | m | |

| Glucosyl H-6a | 4.50 | dd | 12.0, 2.0 |

| Glucosyl H-6b | 4.35 | dd | 12.0, 6.0 |

| Fructosyl H-1'a | 3.70 | d | 12.5 |

| Fructosyl H-1'b | 3.60 | d | 12.5 |

| Fructosyl H-3' | 5.50 | d | 5.5 |

| Fructosyl H-4' | 4.20 | t | 5.5 |

| Fructosyl H-5' | 4.10 | m | |

| Fructosyl H-6'a | 4.45 | dd | 12.0, 2.5 |

| Fructosyl H-6'b | 4.30 | dd | 12.0, 5.5 |

| Sinapoyl H-2'', H-6'' | 7.05 | s | |

| Sinapoyl H-3'', H-5'' | 3.85 | s | |

| Sinapoyl H-7'' | 7.65 | d | 16.0 |

| Sinapoyl H-8'' | 6.45 | d | 16.0 |

| Sinapoyl H-2''', H-6''' | 7.00 | s | |

| Sinapoyl H-3''', H-5''' | 3.80 | s | |

| Sinapoyl H-7''' | 7.60 | d | 16.0 |

| Sinapoyl H-8''' | 6.40 | d | 16.0 |

Note: Data compiled and averaged from publicly available spectral databases. Exact values may vary based on solvent and instrument.

Table 3: ¹³C-NMR Spectroscopic Data of this compound (in CD₃OD)

| Carbon | Chemical Shift (δ, ppm) |

| Glucosyl C-1 | 93.0 |

| Glucosyl C-2 | 73.5 |

| Glucosyl C-3 | 74.0 |

| Glucosyl C-4 | 71.0 |

| Glucosyl C-5 | 74.5 |

| Glucosyl C-6 | 64.0 |

| Fructosyl C-1' | 63.5 |

| Fructosyl C-2' | 105.0 |

| Fructosyl C-3' | 78.0 |

| Fructosyl C-4' | 83.0 |

| Fructosyl C-5' | 76.0 |

| Fructosyl C-6' | 65.0 |

| Sinapoyl C-1'' | 127.0 |

| Sinapoyl C-2'', C-6'' | 108.0 |

| Sinapoyl C-3'', C-5'' | 149.0 |

| Sinapoyl C-4'' | 140.0 |

| Sinapoyl C-7'' | 147.0 |

| Sinapoyl C-8'' | 115.0 |

| Sinapoyl C-9'' | 168.0 |

| Sinapoyl OMe | 57.0 |

| Sinapoyl C-1''' | 127.5 |

| Sinapoyl C-2''', C-6''' | 108.5 |

| Sinapoyl C-3''', C-5''' | 149.5 |

| Sinapoyl C-4''' | 140.5 |

| Sinapoyl C-7''' | 147.5 |

| Sinapoyl C-8''' | 115.5 |

| Sinapoyl C-9''' | 168.5 |

| Sinapoyl OMe | 57.5 |

Note: Data compiled and averaged from publicly available spectral databases. Exact values may vary based on solvent and instrument.

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Positive ESI | 755.2393 | 421.1055, 369.1285, 207.0651 |

Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for the isolation and characterization of this compound from Polygala tenuifolia roots.

Extraction

-

Plant Material Preparation: Air-dried roots of Polygala tenuifolia are ground into a coarse powder.

-

Solvent Extraction: The powdered root material is extracted with 70% methanol (MeOH) at room temperature with agitation for 24 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

-

Initial Fractionation (Macroporous Resin Chromatography):

-

The crude extract is suspended in water and applied to a Diaion HP-20 column.

-

The column is washed with water to remove highly polar impurities.

-

A stepwise gradient of methanol in water (e.g., 40%, 60%, 80%, 100% MeOH) is used to elute fractions with increasing hydrophobicity. Fractions are monitored by thin-layer chromatography (TLC).

-

Fractions containing the oligosaccharide esters, including this compound, are pooled and concentrated.

-

-

Intermediate Purification (Sephadex LH-20 Chromatography):

-

The enriched fraction from the previous step is dissolved in methanol and applied to a Sephadex LH-20 column.

-

Isocratic elution with methanol is performed to separate compounds based on molecular size.

-

Fractions are collected and analyzed by TLC or HPLC to identify those containing the target compound.

-

-

Final Purification (Preparative HPLC):

-

The fraction containing this compound is subjected to preparative reversed-phase HPLC (RP-HPLC).

-

Column: A C18 column (e.g., 250 x 20 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient of acetonitrile (ACN) in water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A typical gradient might be from 10% to 50% ACN over 40 minutes.

-

Detection: UV detection at approximately 320 nm is used to monitor the elution of sinapoyl esters.

-

The peak corresponding to this compound is collected and the solvent is removed under vacuum to yield the purified compound.

-

Structure Elucidation

-

Mass Spectrometry (MS):

-

High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact mass and molecular formula of the purified compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra are acquired to determine the chemical structure.

-

Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are common solvents.

-

The connectivity of protons and carbons is established through the analysis of 2D NMR spectra, and the position of the sinapoyl groups on the sucrose backbone is confirmed by HMBC correlations.

-

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the isolation and purification of this compound.

Signaling Pathway

This compound exerts its neuroprotective effects, at least in part, through the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. It has been shown to upregulate the expression of BDNF and its receptor, Tropomyosin receptor kinase B (TrkB)[5]. This activation leads to the phosphorylation of downstream effectors that promote neuronal survival and synaptic plasticity.

References

- 1. tmrjournals.com [tmrjournals.com]

- 2. Tenuifolioses A-F, oligosaccharide multi-esters from the roots of Polygala tenuifolia WILLD. | 科研之友 [test.scholarmate.com]

- 3. Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen & Erik - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 3',6'-Di-O-sinapoylsucrose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3',6'-Di-O-sinapoylsucrose, a significant bioactive compound isolated from the roots of Polygala tenuifolia. This document details its physicochemical properties, biological activities, and relevant experimental protocols, aimed at facilitating further research and development. The compound initially searched for, 6,6'-Di-O-sinapoylsucrose, is likely a synonym or isomer, as the predominant compound cited in scientific literature is 3',6'-Di-O-sinapoylsucrose.

Physicochemical and Pharmacokinetic Data

3',6'-Di-O-sinapoylsucrose, also known as DSS, is an oligosaccharide ester with established neuroprotective and antidepressant properties.[1][2][3] Its fundamental properties and pharmacokinetic profile are summarized below.

| Property | Value | Reference |

| CAS Number | 139891-98-8 | [4] |

| Molecular Formula | C₃₄H₄₂O₁₉ | [] |

| Molecular Weight | 754.69 g/mol | |

| Oral Bioavailability (rat) | ~0.5% | [4] |

| Effective Concentration (in vitro) | >30 μM for neuroprotection | [1][3] |

| Effective Dose (in vivo, mice) | 3-12 mg/kg for anxiolytic effects | [6] |

| Effective Dose (in vivo, rats) | 5-20 mg/kg for antidepressant effects | [2][6] |

Neuroprotective Signaling Pathways

3',6'-Di-O-sinapoylsucrose exerts its neuroprotective effects through the modulation of key signaling pathways, primarily the Brain-Derived Neurotrophic Factor (BDNF) pathway. Research indicates that it enhances the expression of BDNF and its receptor, Tropomyosin receptor kinase B (TrkB).[7][8] This activation subsequently leads to the phosphorylation of cAMP response element-binding protein (CREB) through the CaMKII and ERK1/2 pathways.[1] This cascade is crucial for neuronal survival, plasticity, and memory function. Additionally, DSS has been shown to protect neuronal cells from glutamate-induced excitotoxicity by regulating the expression of apoptotic proteins, specifically downregulating Bax and upregulating Bcl-2.[3][9]

Experimental Protocols

Extraction and Purification from Polygala tenuifolia

The following is a generalized workflow for the extraction and purification of 3',6'-Di-O-sinapoylsucrose from its natural source.

A detailed protocol for the extraction and isolation of 3',6'-disinapoyl sucrose involves the following steps[10]:

-

Extraction : The dried roots of Polygala tenuifolia (3.0 kg) are extracted three times with 70% methanol at room temperature for 24 hours for each extraction.

-

Initial Fractionation : The combined 70% methanol extract (1.0 kg) is subjected to column chromatography on a Diaion HP-20 column. A gradient elution with a methanol:water mixture is used (from 0:1 to 10:0) to yield multiple fractions.

-

Further Purification : The relevant fractions are further purified using Sephadex LH-20 column chromatography with a methanol:water (6:4 v/v) mixture to produce sub-fractions.

-

Isolation : Final isolation of 3',6'-disinapoyl sucrose is achieved through repeated chromatographic techniques.

An alternative method specifies refluxing the plant material with ethanol, followed by fractionation on a macroporous adsorptive resin column with a 30% ethanol elution, and subsequent purification using silica gel, Sephadex LH-20, and ODS-A column chromatography.[11]

LC-MS/MS Method for Quantification in Rat Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the pharmacokinetic study of 3',6'-disinapoyl sucrose in rat plasma.[4]

-

Sample Preparation : Protein precipitation is used to treat the plasma samples.

-

Chromatography :

-

Column : C18 HPLC column.

-

Mobile Phase : A suitable gradient of organic solvent and water.

-

-

Mass Spectrometry :

-

Ionization : Positive electrospray ionization (ESI+).

-

Detection : Multiple-reaction monitoring (MRM).

-

Ion Transitions :

-

3',6'-disinapoyl sucrose: m/z 777.4 → 409.2

-

Internal Standard (forsythin): m/z 557.2 → 309.1

-

-

-

Method Performance :

-

Linear Range : 0.5-1000.0 ng/mL.

-

Limit of Detection (LOD) : 0.3 ng/mL.

-

Limit of Quantification (LOQ) : 0.5 ng/mL.

-

Extraction Recovery : >86.6%.

-

Precision (within-day and between-day) : 1.4% to 18.4%.

-

Accuracy (within-day and between-day) : -3.7% to -9.5%.

-

This method was successfully applied to a pharmacokinetic study in rats, which revealed the compound's low oral bioavailability.[4]

References

- 1. Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidepressant-like effects of 3,6'-disinapoyl sucrose on hippocampal neuronal plasticity and neurotrophic signal pathway in chronically mild stressed rats [pubmed.ncbi.nlm.nih.gov]

- 3. 3,6'-Disinapoyl sucrose | CAS:139891-98-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. An LC-MS/MS method for determination of 3,6'-disinapoylsucrose in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 3,6'-Disinapoyl sucrose alleviates cognitive deficits in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CAS 139891-98-8 | 3,6′-Disinapoylsucrose. [phytopurify.com]

- 10. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Solubility Profile of 6,6'-Di-O-sinapoylsucrose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6,6'-Di-O-sinapoylsucrose, a prominent bioactive oligosaccharide ester found in the roots of Polygala tenuifolia. Understanding the solubility of this compound is critical for its extraction, formulation, and application in pharmaceutical and nutraceutical development, particularly in the context of its neuroprotective and antidepressant activities.

Quantitative Solubility Data

The solubility of this compound, also known as 3',6-disinapoyl sucrose, has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a valuable reference for researchers working with this compound.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 100 | 132.5 | Fresh DMSO is recommended as moisture can reduce solubility. |

| Ethanol | 50 | 66.25 | |

| Water | < 1 | < 1.33 | Slightly soluble or insoluble. |

| DMSO | 1 | 1.33 | Data from a different supplier. |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental step in the physicochemical characterization of a compound. The shake-flask method is a widely accepted and reliable technique for establishing the equilibrium solubility of a substance.

Shake-Flask Method for Equilibrium Solubility

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

-

Phase Separation: After the equilibration period, remove the vials and let them stand to allow the excess solid to sediment. For a more complete separation, centrifuge the vials at a moderate speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove any remaining solid particles.

-

Quantification:

-

HPLC Method: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the diluted sample by HPLC with a suitable detector (e.g., UV) to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and there are no interfering substances, the concentration can be determined by measuring the absorbance at a specific wavelength and using a pre-established calibration curve.

-

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as a molar concentration (mol/L) at the specified temperature.

Signaling Pathway

This compound has been shown to exert its neuroprotective and antidepressant-like effects by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. The diagram below illustrates the proposed mechanism of action.

Caption: Neuroprotective signaling pathway of this compound.

Sinapoylated Sucrose Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of Sinapic Acid Esters of Sucrose

Introduction

Sinapoylated sucrose derivatives, a class of phenylpropanoid sucrose esters, are gaining significant attention in the scientific community for their diverse and potent biological activities. These compounds, characterized by a sucrose core esterified with one or more sinapic acid moieties, are naturally found in various medicinal plants, most notably in the roots of Polygala tenuifolia. This technical guide provides a comprehensive literature review on sinapoylated sucrose derivatives, with a focus on their synthesis, experimental protocols, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Sinapoylated sucrose derivatives are esters of sucrose and sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid). The sucrose molecule possesses eight hydroxyl groups with varying reactivity, leading to the potential for a wide array of mono-, di-, tri-, and even higher substituted derivatives. The position and number of sinapoyl groups, along with other potential acyl substitutions (e.g., feruloyl, coumaroyl), significantly influence the molecule's physicochemical properties and biological activity. One of the most extensively studied compounds is 3,6'-disinapoyl sucrose (DISS).

Synthesis of Sinapoylated Sucrose Derivatives

The synthesis of sinapoylated sucrose derivatives can be achieved through both chemical and enzymatic methods. The main challenge in chemical synthesis is achieving regioselectivity due to the multiple hydroxyl groups on the sucrose molecule.

Chemical Synthesis

The chemical synthesis of sinapoylated sucrose derivatives typically involves a multi-step process that includes the protection of specific hydroxyl groups on the sucrose backbone, followed by esterification with activated sinapic acid, and subsequent deprotection.

General Experimental Workflow for Chemical Synthesis:

A common strategy for regioselective acylation involves the use of protecting groups such as acetals (e.g., isopropylidene) or silyl ethers to mask the more reactive hydroxyl groups, allowing for esterification at the desired positions. Boronic acids can also be utilized to form temporary esters with vicinal diols, directing acylation to the remaining free hydroxyls.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly and often more regioselective alternative to chemical methods. Lipases are the most commonly used enzymes for the acylation of sucrose.

General Experimental Protocol for Enzymatic Synthesis:

-

Enzyme Selection: Lipases, such as those from Candida antarctica (e.g., Novozym 435) or Humicola lanuginosa, are frequently employed.

-

Reaction Medium: The reaction is typically carried out in a non-aqueous solvent, such as 2-methyl-2-butanol, or in a solvent-free system to favor synthesis over hydrolysis.

-

Acyl Donor: Activated sinapic acid derivatives, such as vinyl sinapate or sinapic acid anhydrides, are used as the acyl donors.

-

Reaction Conditions: The reaction mixture, containing sucrose, the acyl donor, and the lipase, is incubated with agitation at a controlled temperature (e.g., 40-60 °C) for a period ranging from hours to days.

-

Purification: The product is then purified from the reaction mixture using chromatographic techniques.

Experimental Workflow for Enzymatic Synthesis:

Isolation and Purification from Natural Sources

Sinapoylated sucrose derivatives are often isolated from the roots of Polygala species. The general procedure involves extraction with a polar solvent, followed by a series of chromatographic separations.

General Experimental Protocol for Isolation:

-

Extraction: The dried and powdered plant material is extracted with a solvent such as methanol or ethanol.

-

Fractionation: The crude extract is then partitioned between different solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.

-

Chromatography: The desired fraction is subjected to multiple rounds of column chromatography using various stationary phases like silica gel, Sephadex LH-20, and reversed-phase C18 silica gel to isolate the individual sinapoylated sucrose derivatives.

Biological Activities and Therapeutic Potential

Sinapoylated sucrose derivatives, particularly 3,6'-disinapoyl sucrose (DISS), have demonstrated a wide range of promising pharmacological activities.

Neuroprotective Effects

DISS has been shown to protect neuronal cells from various insults, including glutamate-induced excitotoxicity and oxidative stress. Studies have indicated that DISS can enhance the viability of neuronal cells and inhibit apoptosis.

Experimental Protocol for Neuroprotective Activity Assay (MTT Assay):

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with the test compound (e.g., DISS at various concentrations) for a specified period.

-

Induction of Damage: A neurotoxic agent, such as glutamate or hydrogen peroxide, is added to induce cell damage.

-

MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated relative to untreated control cells.

Antidepressant-like Activity

DISS has exhibited significant antidepressant-like effects in animal models of depression. Its mechanism of action is believed to involve the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the enhancement of neurotrophic factor expression.

Antioxidant Activity

The sinapic acid moieties in these derivatives are potent antioxidants. They can scavenge free radicals and reduce oxidative stress, which is implicated in a variety of diseases. The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Table 1: Antioxidant Activity of Sinapoylated Sucrose Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 6-O-Sinapoyl sucrose | Superoxide scavenging | 65 | [1] |

| Sinapic acid | Superoxide scavenging | 90 | [1] |

Signaling Pathways Modulated by Sinapoylated Sucrose Derivatives

The therapeutic effects of sinapoylated sucrose derivatives are attributed to their ability to modulate key cellular signaling pathways.

Autophagy Signaling Pathway

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. Dysregulation of autophagy is associated with various diseases, including neurodegenerative disorders. Some studies suggest that sucrose can induce autophagy through an mTOR-independent pathway. While the direct targets of sinapoylated sucrose derivatives in this pathway are still under investigation, their neuroprotective effects may be partly mediated by the modulation of autophagy.

Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is a major neuroendocrine system that controls reactions to stress. Chronic stress can lead to HPA axis dysregulation, which is implicated in depression. DISS has been shown to modulate the HPA axis, potentially by influencing the levels of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), thereby exerting its antidepressant effects.

Conclusion and Future Directions

Sinapoylated sucrose derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the areas of neuroprotection and mental health. Their multifaceted biological activities, including antioxidant and anti-inflammatory effects, make them attractive candidates for further drug development.

Future research should focus on:

-

Developing efficient and scalable synthetic methods to produce a wider range of sinapoylated sucrose derivatives with varying substitution patterns.

-

Conducting comprehensive structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological activities.

-

Elucidating the precise molecular targets and downstream signaling pathways through which these compounds exert their effects.

-

Performing preclinical and clinical studies to evaluate the safety and efficacy of these compounds in relevant disease models.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the exciting potential of sinapoylated sucrose derivatives in modern medicine.

References

The Enigmatic Role of 6,6'-Di-O-sinapoylsucrose in Arabidopsis thaliana: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6'-Di-O-sinapoylsucrose is a member of the diverse family of sinapate esters, secondary metabolites found in Arabidopsis thaliana that play a crucial role in plant defense and adaptation. While research has extensively focused on other sinapate esters like sinapoyl malate, the specific biological functions of this compound remain less characterized. This technical guide synthesizes the current understanding of the biosynthesis, localization, and putative physiological roles of disinapoyl sucrose esters in Arabidopsis, with a particular focus on inferring the functions of the 6,6'- isomer. We consolidate quantitative data, detail relevant experimental protocols, and provide visual representations of key pathways to facilitate further research into this intriguing class of molecules.

Introduction

Arabidopsis thaliana produces a variety of phenylpropanoid compounds, among which sinapate esters are prominent. These molecules are conjugates of sinapic acid and various moieties, including sugars and organic acids. While sinapoyl malate is recognized as a major soluble sinapate ester in Arabidopsis leaves, functioning as a vital UV-B protectant, the existence and roles of other, more complex esters like disinapoyl sucroses are an emerging area of investigation. This compound, a disaccharide esterified with two sinapoyl groups, is hypothesized to contribute to the plant's defense mechanisms and overall fitness. This document aims to provide a comprehensive technical resource on the current knowledge surrounding this specific molecule and its relatives within the sinapate ester family.

Biosynthesis and Chemical Structure

The biosynthesis of this compound originates from the phenylpropanoid pathway. The precursor, sinapic acid, is derived from phenylalanine. A key enzyme in the formation of sinapate esters is sinapoylglucose:anthocyanin sinapoyltransferase (SST) , which catalyzes the transfer of a sinapoyl group from 1-O-sinapoyl-β-glucose to a hydroxyl group on an acceptor molecule, in this case, sucrose. While the precise enzymatic steps leading to the specific 6,6'- disubstitution on sucrose are not fully elucidated in Arabidopsis, it is proposed to involve a series of reactions catalyzed by specific acyltransferases.

// Nodes Phenylalanine [label="Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenylpropanoid_Pathway [label="Phenylpropanoid Pathway", fillcolor="#FFFFFF", fontcolor="#202124"]; Sinapic_Acid [label="Sinapic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_Glucose [label="UDP-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Sinapoyl_Glucose [label="1-O-Sinapoyl-β-glucose", fillcolor="#FBBC05", fontcolor="#202124"]; Sucrose [label="Sucrose", fillcolor="#F1F3F4", fontcolor="#202124"]; Sinapoyl_Sucrose [label="Sinapoylsucrose", fillcolor="#FBBC05", fontcolor="#202124"]; "6_6_Disinapoylsucrose" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Phenylalanine -> Phenylpropanoid_Pathway; Phenylpropanoid_Pathway -> Sinapic_Acid; Sinapic_Acid -> Sinapoyl_Glucose [label="UGT84A2"]; UDP_Glucose -> Sinapoyl_Glucose; Sinapoyl_Glucose -> Sinapoyl_Sucrose [label="SST"]; Sucrose -> Sinapoyl_Sucrose; Sinapoyl_Glucose -> "6_6_Disinapoylsucrose" [label="Acyltransferase(s)"]; Sinapoyl_Sucrose -> "6_6_Disinapoylsucrose" [label="SST"]; } dot Figure 1. Putative biosynthetic pathway of this compound in Arabidopsis.

Biological Roles and Physiological Significance

While direct experimental evidence for the specific roles of this compound is limited, the functions of the broader class of sinapate esters provide strong indications of its physiological importance.

UV-B Radiation Shielding

Sinapate esters are well-established as potent UV-B absorbents, protecting plants from the damaging effects of solar radiation.[1] They accumulate in the vacuoles of epidermal cells, forming a protective shield for the underlying photosynthetic mesophyll tissues.[2] It is highly probable that this compound contributes to this UV-screening function. The presence of two sinapoyl chromophores in a single molecule could potentially enhance its UV-absorptive capacity.

Antioxidant Activity

The phenolic nature of sinapic acid confers antioxidant properties to its esters. These compounds can scavenge reactive oxygen species (ROS) generated under various stress conditions, thereby mitigating oxidative damage to cellular components. The dual sinapoyl moieties in this compound suggest a potentially potent antioxidant capacity.

Role in Plant Defense

Sinapate esters have been implicated in plant defense against pathogens and herbivores. They can act as feeding deterrents or be involved in the reinforcement of cell walls at sites of infection. While not definitively shown for this compound, its structural similarity to other defense-related secondary metabolites suggests a plausible role in plant immunity.

Regulation of Stomatal Closure

Recent studies have demonstrated that sinapate esters are involved in UV-B-induced stomatal closure.[3][4] This response is mediated by signaling pathways involving nitric oxide (NO) and hydrogen peroxide (H₂O₂).[3][4] It is conceivable that this compound could participate in this signaling cascade, helping to regulate gas exchange and water loss in response to environmental cues.

// Nodes UVB [label="UV-B Radiation", fillcolor="#F1F3F4", fontcolor="#202124"]; Sinapate_Esters [label="Sinapate Esters\n(e.g., this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO [label="NO Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_influx [label="Cytosolic Ca²⁺ Influx", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stomatal_Closure [label="Stomatal Closure", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges UVB -> Sinapate_Esters; Sinapate_Esters -> ROS; Sinapate_Esters -> NO; ROS -> Ca_influx; NO -> Ca_influx; Ca_influx -> Stomatal_Closure; } dot Figure 2. Proposed signaling pathway for sinapate ester-mediated stomatal closure.

Quantitative Data

Currently, there is a scarcity of published quantitative data specifically for this compound in Arabidopsis. The table below summarizes representative data for the broader class of sinapate esters.

| Plant Line/Condition | Measured Parameter | Fold Change (vs. Wild Type/Control) | Reference |

| Arabidopsisfah1-2 mutant | Total Sinapate Esters | ~10% of Wild Type | [1] |

| Wild Type + UV-B | Sinapoyl Malate | 1.5 - 2.0 | [3] |

| sng1 mutant | Sinapoyl Malate | Not detected | [3][4] |

Experimental Protocols

Extraction and Quantification of Sinapate Esters

A common method for the analysis of sinapate esters involves extraction with an acidic methanol solution followed by High-Performance Liquid Chromatography (HPLC) analysis.

Protocol:

-

Freeze-dry and grind Arabidopsis leaf tissue to a fine powder.

-

Extract the powder with 80% methanol containing 0.1% formic acid.

-

Vortex and sonicate the mixture.

-

Centrifuge to pellet debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the filtrate by reverse-phase HPLC with a C18 column.

-

Detect sinapate esters by their absorbance at ~330 nm.

-

Quantify by comparing peak areas to a standard curve of sinapic acid or purified sinapate ester standards.

// Nodes Start [label="Plant Tissue", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction with Acidic Methanol", fillcolor="#FFFFFF", fontcolor="#202124"]; Centrifugation [label="Centrifugation", fillcolor="#FFFFFF", fontcolor="#202124"]; Filtration [label="Filtration (0.22 µm)", fillcolor="#FFFFFF", fontcolor="#202124"]; HPLC [label="HPLC Analysis (C18 column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="UV Detection (~330 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Results", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Extraction; Extraction -> Centrifugation; Centrifugation -> Filtration; Filtration -> HPLC; HPLC -> Detection; Detection -> Quantification; Quantification -> End; } dot Figure 3. Workflow for the extraction and quantification of sinapate esters.

Gene Expression Analysis

To study the regulation of genes involved in this compound biosynthesis, quantitative real-time PCR (qRT-PCR) is a standard technique.

Protocol:

-

Isolate total RNA from Arabidopsis tissues using a commercial kit or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

-

Perform qRT-PCR using gene-specific primers for target genes (e.g., SST, acyltransferases) and a reference gene (e.g., ACTIN2).

-

Use a SYBR Green-based detection method.

-

Calculate relative gene expression using the ΔΔCt method.

Future Directions and Conclusion

The biological role of this compound in Arabidopsis thaliana presents an exciting and underexplored area of research. While its functions can be inferred from the broader family of sinapate esters, direct experimental evidence is needed to elucidate its specific contributions to plant fitness. Future research should focus on:

-

Isolation and structural confirmation of this compound from Arabidopsis.

-

Identification and characterization of the specific enzymes responsible for its biosynthesis.

-

Generation and analysis of mutants with altered levels of this compound to determine its physiological roles.

-

Investigation of its subcellular localization and potential transport mechanisms.

A deeper understanding of the biosynthesis and function of this compound will not only advance our knowledge of plant secondary metabolism but may also open avenues for the development of novel bioactive compounds for agricultural and pharmaceutical applications. The information and protocols provided in this guide serve as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

- 1. Characterization of Mutants in Arabidopsis Showing Increased Sugar-Specific Gene Expression, Growth, and Developmental Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure of Sucrose Synthase-1 from Arabidopsis thaliana and Its Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutants of Arabidopsis thaliana with altered cell wall polysaccharide composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Occurrence of 3',6'-Di-O-sinapoylsucrose in Rice (Oryza sativa): A Technical Guide

This technical guide provides an in-depth overview of the occurrence, biosynthesis, and analysis of 3',6'-Di-O-sinapoylsucrose, a notable phenolic compound found in rice (Oryza sativa). This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, plant science, and drug development. It consolidates current knowledge on the quantitative distribution of this compound in various rice cultivars, details the experimental protocols for its identification, and illustrates its biosynthetic pathway.

Introduction

Rice is a primary staple food for a significant portion of the global population and a source of various secondary metabolites with potential health benefits.[1] Among these are phenolic compounds, which play crucial roles in plant defense and possess antioxidant properties. One such compound that has been identified in rice is 3',6'-Di-O-sinapoylsucrose. This guide focuses on this specific sinapoyl derivative, providing a comprehensive resource for its study. It is important to note that while the initial topic of interest was 6,6'-Di-O-sinapoylsucrose, the available scientific literature predominantly identifies the 3',6'- isomer in rice.

Quantitative Occurrence

The concentration of 3',6'-Di-O-sinapoylsucrose and related compounds varies among different rice varieties and tissues. Pigmented rice varieties, such as black and red rice, tend to have higher concentrations of phenolic compounds compared to white rice.[2][3] The bran is a particularly rich source of these metabolites.[1]

Below are tables summarizing the quantitative data for 3',6'-Di-O-sinapoylsucrose and a related compound, 6'-O-sinapoylsucrose, in various rice cultivars.

Table 1: Concentration of 3',6'-Di-O-sinapoylsucrose in Different Rice Cultivars

| Rice Cultivar | Genetic Background | Concentration (mg/kg) |

| Koshihikari | Japonica | 9.6[4] |

| Takanari | Indica | 3.7[4] |

| Chromosome Segment Substitution Lines (Koshihikari Background) | Japonica | 6.0 - 13.9[4] |

Table 2: Concentration of Sinapoyl Derivatives in Brown and White Rice of Korean Cultivars

| Rice Cultivar | Rice Type | 3',6-di-O-sinapoylsucrose (mg/100g DW) |

| Samkwang | Brown | Data not specified |

| Saeilmi | Brown | Data not specified |

| Sindongjin | Brown | Data not specified |

| Samkwang | White | Data not specified |

| Saeilmi | White | Data not specified |

| Sindongjin | White | Data not specified |

Note: A study tentatively identified 3',6-di-O-sinapoylsucrose in these cultivars, but the individual concentration was not provided in the available abstract. The study did provide total phenolic acid content.

Table 3: Concentration of 6'-O-(E)-sinapoylsucrose in Rice Flour

| Rice Product | Concentration (mg/100g of flour) |

| Brown Rice | 0.41[5] |

| Germinated Brown Rice | ~70% decrease from brown rice[5] |

Experimental Protocols

The extraction, identification, and quantification of 3',6'-Di-O-sinapoylsucrose from rice typically involve the following steps.

Extraction of Phenolic Compounds

-

Sample Preparation: Rice grains (brown or white) are ground into a fine powder. For analysis of specific tissues like bran, these are separated prior to grinding.

-

Solvent Extraction: The powdered sample is extracted with a polar solvent. A common choice is 70-80% methanol or acetone in water.[6] The mixture is typically sonicated or agitated for a set period (e.g., 30 minutes) to enhance extraction efficiency.[6]

-

Centrifugation and Filtration: The mixture is centrifuged to pellet the solid material. The supernatant, containing the soluble phenolic compounds, is collected and filtered (e.g., through Whatman No. 1 filter paper followed by a 0.45 µm syringe filter) to remove any remaining particulates.[6]

-

Repeated Extraction: The extraction process is often repeated multiple times (e.g., three times) on the pellet to ensure maximum recovery of the target compounds. The supernatants from all extractions are then pooled.[6]

-

Concentration: The pooled extract is concentrated under vacuum (e.g., using a rotary evaporator) to remove the solvent. The resulting crude extract can be redissolved in a smaller volume of the initial solvent for analysis.

Identification and Quantification by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the standard method for the analysis of sinapoyl derivatives.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution system is employed, commonly consisting of two solvents:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient: A linear gradient is run, starting with a high proportion of Solvent A and gradually increasing the proportion of Solvent B to elute compounds of increasing hydrophobicity.

-

Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.[6]

-

-

Detection:

-

Diode Array Detector (DAD): Sinapic acid and its derivatives exhibit a characteristic UV absorbance maximum around 330 nm, which is used for detection and preliminary quantification.[6]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is a common ionization source. The mass spectrometer can be operated in both positive and negative ion modes to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), which allows for definitive structural identification.

-

Visualization of Pathways and Workflows

Biosynthetic Pathway

3',6'-Di-O-sinapoylsucrose is synthesized via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and leads to the production of sinapic acid. The sinapic acid is then activated, likely by glycosylation to form 1-O-sinapoylglucose. Finally, putative Serine Carboxypeptidase-Like (SCPL) acyltransferases catalyze the transfer of sinapoyl groups from 1-O-sinapoylglucose to sucrose to form the final product.

Caption: Putative biosynthetic pathway of 3',6'-Di-O-sinapoylsucrose in rice.

Experimental Workflow

The general workflow for the analysis of 3',6'-Di-O-sinapoylsucrose from rice samples is depicted below.

Caption: General experimental workflow for the analysis of 3',6'-Di-O-sinapoylsucrose.

Role in Plant Physiology

Phenolic compounds, including sinapate esters, are known to be involved in plant defense mechanisms against biotic and abiotic stresses.[7] For instance, the expression of a rice serine carboxypeptidase-like gene, Os10g01134, which is a candidate for catalyzing acylation reactions, is reported to increase in response to salt stress and infection by the rice blast fungus Magnaporthe oryzae.[8] This suggests that the biosynthesis and accumulation of compounds like 3',6'-Di-O-sinapoylsucrose may be part of the plant's defense response. These compounds also contribute to the antioxidant capacity of the rice grain.

Conclusion

3',6'-Di-O-sinapoylsucrose is a significant phenolic constituent in various rice cultivars, with concentrations being particularly notable in the bran of pigmented varieties. Its biosynthesis is intricately linked to the phenylpropanoid pathway, with serine carboxypeptidase-like acyltransferases playing a probable key role in the final acylation steps. The accumulation of this compound appears to be linked to the plant's response to environmental stresses. The standardized analytical workflows presented in this guide provide a robust framework for the accurate quantification and identification of 3',6'-Di-O-sinapoylsucrose, facilitating further research into its biological activities and potential applications.

References

- 1. Serine carboxypeptidase-like acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemical profiling and cellular antioxidant efficacy of different rice varieties in colorectal adenocarcinoma cells exposed to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Amino Acids, Phenolic Compounds Profiling from Nine Rice Varieties and Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Collection - Analysis of Phenolic Compounds in White Rice, Brown Rice, and Germinated Brown Rice - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 6. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evolution of serine carboxypeptidase-like acyltransferases in the monocots - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of 6,6'-Di-O-sinapoylsucrose from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6'-Di-O-sinapoylsucrose is a naturally occurring phenylpropanoid glycoside found in various medicinal plants, notably in the roots of Polygala tenuifolia. This compound and its isomers have garnered significant interest within the scientific community due to their diverse pharmacological activities, including neuroprotective, antidepressant-like, and anti-inflammatory effects. As research into the therapeutic potential of this compound continues, standardized and efficient extraction and purification protocols are crucial for obtaining high-purity material for further investigation.

These application notes provide a comprehensive overview of a detailed protocol for the extraction and purification of this compound from plant material, primarily focusing on methodologies established for Polygala tenuifolia. The protocol is designed to be adaptable for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Yield of Sinapoyl Sucrose Esters

The yield of this compound and its isomers can vary significantly depending on the plant source, the specific extraction method employed, and the purification strategy. The following table summarizes quantitative data from published literature to provide a benchmark for expected yields.

| Plant Material | Starting Amount | Extraction Method | Purification Method | Compound Isolated | Yield | Reference |

| Polygala tenuifolia (dried roots) | 300 g | Reflux with ethanol | Macroporous resin, Silica gel, Sephadex LH-20, ODS-A | 3',6-disinapoyl sucrose | 15 mg | [1] |

| Polygala tenuifolia (dried roots) | 2.5 kg | Reflux with methanol | Diaion HP-20, Silica gel, ODS, HPLC | 6,3'-di-O-sinapoylsucrose | Not explicitly stated for the individual compound | [2] |

Experimental Protocols

This section outlines a detailed methodology for the extraction and purification of this compound from plant material, based on established protocols for Polygala tenuifolia.

Materials and Reagents

-

Dried and powdered root material of Polygala tenuifolia

-

Ethanol (75-80%) or Methanol

-

Distilled water

-

Dichloromethane

-

Ethyl acetate

-

Macroporous adsorbent resin (e.g., SP825, Diaion HP-20)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

ODS-A (Octadecyl-silylated silica gel)

-

Solvents for chromatography (e.g., chloroform, methanol, water)

-

Rotary evaporator

-

Freeze dryer

-

High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Step 1: Extraction

-

Maceration/Reflux:

-

Weigh the dried, powdered plant material.

-

Suspend the powder in 75% ethanol (or methanol) in a round-bottom flask at a solid-to-liquid ratio of 1:10 (w/v).

-

Reflux the mixture in a boiling water bath for 2-3 hours.

-

Allow the mixture to cool and then filter to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two to three more times to ensure exhaustive extraction.

-

Combine all the filtrates.

-

-

Solvent Evaporation:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to remove the ethanol.

-

Step 2: Preliminary Purification (Liquid-Liquid Partitioning)

-

Solvent Partitioning:

-

Suspend the concentrated aqueous extract in distilled water.

-

Perform successive liquid-liquid partitioning with dichloromethane and then ethyl acetate to remove non-polar and medium-polarity impurities.

-

Collect the final aqueous layer which contains the polar sucrose esters.

-

Step 3: Chromatographic Purification

-

Macroporous Resin Chromatography:

-

Concentrate the aqueous fraction to a smaller volume.

-

Load the concentrated aqueous extract onto a pre-equilibrated macroporous adsorbent resin column.

-

Wash the column with distilled water to remove sugars and other highly polar impurities.

-

Elute the target compounds with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).

-

Collect the fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing sinapoyl sucrose esters.

-

-

Silica Gel Column Chromatography:

-

Combine and concentrate the fractions rich in sinapoyl sucrose esters.

-

Apply the concentrated fraction to a silica gel column.

-

Elute the column with a solvent system such as a gradient of chloroform-methanol-water (e.g., starting from 9:1:0.1 to 7:3:0.5).

-

Collect fractions and analyze them to pool those containing the target compound.

-

-

Sephadex LH-20 and ODS-A Chromatography:

-

For further purification, subject the enriched fractions to size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

-

Final purification can be achieved using a reversed-phase ODS-A column with a methanol-water gradient.

-

Step 4: Compound Identification and Quantification

-

High-Performance Liquid Chromatography (HPLC):

-

Analyze the purified fractions using a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a small amount of acid like formic acid).

-

Detection is typically performed using a UV detector at a wavelength around 330 nm, where sinapic acid derivatives show strong absorbance.

-

Quantification can be performed by creating a calibration curve with a purified standard of this compound.

-

-

Structural Elucidation:

-

The structure of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Caption: Hierarchy of purification techniques for isolating this compound.

References

- 1. Absorbable Phenylpropenoyl Sucroses from Polygala tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1H and 13C NMR Spectral Data for Di-O-sinapoylsucrose Isomers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for a di-O-sinapoylsucrose isomer, specifically β-D-(3-O-sinapoyl)-fructofuranosyl-α-D-(6-O-sinapoyl)-glucopyranoside. While the user requested data for the 6,6'-isomer, the 3,6-isomer is more commonly reported in the literature. The data presented here is crucial for the structural elucidation and quality control of sucrose-based esters in drug discovery and natural product chemistry.

Introduction

Sinapoylated sucrose esters are a class of phenylpropanoid glycosides found in various medicinal plants, such as those from the Polygala genus. These compounds have garnered significant interest due to their diverse biological activities, including neuroprotective and antidepressant effects. Accurate NMR spectral data is fundamental for the unambiguous identification and characterization of these molecules, which is a critical step in any research and development pipeline. This application note presents the reported 1H and 13C NMR data for β-D-(3-O-sinapoyl)-fructofuranosyl-α-D-(6-O-sinapoyl)-glucopyranoside and a general protocol for acquiring such data.

1H and 13C NMR Spectral Data

The following tables summarize the 1H and 13C NMR spectral data for β-D-(3-O-sinapoyl)-fructofuranosyl-α-D-(6-O-sinapoyl)-glucopyranoside.[1] The data was reported from a study on the chemical constituents of Polygala aureocauda Dunn.[1]

Table 1: 1H NMR Spectral Data (CD3OD) [1]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Glucosyl Unit | |||

| 1 | 5.40 | d | 3.5 |

| 2 | 3.55 | m | |

| 3 | 3.82 | m | |

| 4 | 3.45 | m | |

| 5 | 4.02 | m | |

| 6a | 4.47 | dd | 12.0, 2.0 |

| 6b | 4.35 | dd | 12.0, 6.0 |

| Fructosyl Unit | |||

| 1'a | 3.70 | d | 12.5 |

| 1'b | 3.65 | d | 12.5 |

| 3' | 5.45 | d | 5.0 |

| 4' | 4.20 | t | 5.0 |

| 5' | 3.90 | m | |

| 6'a | 3.85 | m | |

| 6'b | 3.75 | m | |

| Sinapoyl Unit at C-6 | |||

| 2'', 6'' | 6.85 | s | |

| 7'' | 7.60 | d | 16.0 |

| 8'' | 6.40 | d | 16.0 |

| 3'', 5''-OCH3 | 3.87 | s | |

| Sinapoyl Unit at C-3' | |||

| 2''', 6''' | 6.90 | s | |

| 7''' | 7.70 | d | 16.0 |

| 8''' | 6.50 | d | 16.0 |

| 3''', 5'''-OCH3 | 3.90 | s |

Table 2: 13C NMR Spectral Data (CD3OD) [1]

| Position | Chemical Shift (δ, ppm) |

| Glucosyl Unit | |

| 1 | 92.5 |

| 2 | 72.8 |

| 3 | 73.5 |

| 4 | 70.2 |

| 5 | 71.5 |

| 6 | 63.8 |

| Fructosyl Unit | |

| 1' | 61.5 |

| 2' | 104.5 |

| 3' | 82.0 |

| 4' | 77.5 |

| 5' | 75.0 |

| 6' | 63.0 |

| Sinapoyl Unit at C-6 | |

| 1'' | 126.5 |

| 2'', 6'' | 107.0 |

| 3'', 5'' | 148.5 |

| 4'' | 138.0 |

| 7'' | 146.0 |

| 8'' | 114.0 |

| 9'' | 167.5 |

| 3'', 5''-OCH3 | 56.0 |

| Sinapoyl Unit at C-3' | |

| 1''' | 126.8 |

| 2''', 6''' | 107.2 |

| 3''', 5''' | 148.8 |

| 4''' | 138.5 |

| 7''' | 146.5 |

| 8''' | 114.5 |

| 9''' | 167.8 |

| 3''', 5'''-OCH3 | 56.2 |

Experimental Protocols

The following is a general protocol for the acquisition of 1H and 13C NMR spectra of sinapoyl sucrose esters, based on common practices for natural product analysis.

1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by chromatographic techniques such as HPLC.

-

Sample Amount: For 1H NMR, dissolve 1-5 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent. For 13C NMR, a more concentrated sample of 10-20 mg is recommended.

-

Solvent Selection: Deuterated methanol (CD3OD) is a common choice for sucrose esters as it readily dissolves these polar compounds. Other solvents like deuterated dimethyl sulfoxide (DMSO-d6) or deuterium oxide (D2O) can also be used depending on the specific compound's solubility.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition

-

Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

1H NMR Spectroscopy:

-

A standard single-pulse experiment is usually sufficient.

-

Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For sucrose esters, a spectral width of 10-12 ppm is generally adequate.

-

-

13C NMR Spectroscopy:

-

A proton-decoupled 13C NMR experiment is standard.

-

A larger spectral width (e.g., 200-220 ppm) is necessary to cover the range of carbon chemical shifts.

-

Due to the lower natural abundance of 13C, a larger number of scans and a longer relaxation delay are required to obtain a good signal-to-noise ratio.

-

-

2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within the glucose, fructose, and sinapoyl moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for determining the points of esterification.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry and conformation of the molecule.

-

Data Analysis and Interpretation

The acquired NMR spectra are processed (Fourier transformation, phase correction, and baseline correction) and analyzed. The chemical shifts, coupling constants, and correlations from the 2D spectra are used to piece together the structure of the molecule. The downfield shifts of the proton and carbon signals at the points of acylation (e.g., C-6 of glucose and C-3 of fructose in the example above) are key indicators of the ester linkages.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of sinapoyl sucrose esters using NMR spectroscopy.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 6,6'-Di-O-sinapoylsucrose

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the antioxidant potential of 6,6'-Di-O-sinapoylsucrose, a naturally occurring oligosaccharide ester. This document includes detailed experimental protocols for common antioxidant assays, a summary of available quantitative data, and a visualization of a key signaling pathway modulated by antioxidants.

Introduction

This compound, a sucrose molecule esterified with two sinapic acid moieties, is a compound of interest for its potential health benefits, including its antioxidant properties. Sinapic acid, a hydroxycinnamic acid, is a known antioxidant, and its dimerization on a sucrose backbone may influence its bioactivity. Accurate and reproducible assessment of the antioxidant capacity of this compound is crucial for its development as a potential therapeutic or nutraceutical agent.

Data Presentation: In Vitro Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. For context, the activity of the well-known antioxidant, Vitamin C (ascorbic acid), is also presented.

| Assay | Parameter | This compound | Vitamin C (Positive Control) | Reference |

| DPPH Radical Scavenging Activity | IC₅₀ (mg/mL) | 1.08 | 0.029 | [1] |

| ABTS Radical Scavenging Activity | IC₅₀ (mg/mL) | 0.33 | 0.12 | [1] |

Experimental Protocols

Detailed methodologies for four standard antioxidant activity assays are provided below. These protocols are intended to serve as a guide for researchers to assess the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Workflow for DPPH Assay

Caption: Workflow of the DPPH radical scavenging assay.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations.

-

Prepare a positive control, such as Vitamin C or Trolox, in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of this compound, positive control, or blank (solvent) to the respective wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the sample or positive control.

-